molecular formula C10H12FN B070893 1-(3-Fluorophenyl)cyclobutanamine CAS No. 179411-86-0

1-(3-Fluorophenyl)cyclobutanamine

Cat. No. B070893
M. Wt: 165.21 g/mol
InChI Key: QSYUGDFRPMSYOD-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)cyclobutanamine is a chemical compound with the molecular formula C10H12FN . It has a molecular weight of 165.21 . The IUPAC name for this compound is 1-(3-fluorophenyl)cyclobutan-1-amine . It is a useful research chemical .


Molecular Structure Analysis

The molecular structure of 1-(3-Fluorophenyl)cyclobutanamine can be represented by the InChI code: 1S/C10H12FN/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7H,2,5-6,12H2 . The compound has a covalently-bonded unit count of 1, and it does not have any defined atom stereocenter count or defined bond stereocenter count .


Physical And Chemical Properties Analysis

1-(3-Fluorophenyl)cyclobutanamine is a powder at room temperature . The compound has a LogP value of 2.86390, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has a topological polar surface area of 26 .

Safety And Hazards

The compound is classified as a hazard under the GHS07 category . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(3-fluorophenyl)cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7H,2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYUGDFRPMSYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)cyclobutanamine

Synthesis routes and methods I

Procedure details

A stirred solution of 1-(3-fluorophenyl)cyclobutanecarbamic acid, benzyl ester (8.25 g, 27.6 mmol) and ammonium formate (5.04 g, 79.9 mmol) in methanol (120 mL) under N2 is cooled to 15° C. Ten percent palladium on carbon (1.5 g) is added portionwise over 10 minutes. The reaction mixture is stirred at 15° C. for 45 minutes, then filtered through a small pad of celite. The filter cake is washed with methanol. The filtrate is concentrated. The resulting white solid is partitioned between dichloromethane (150 mL) and saturated aqueous bicarbonate (150 mL). The phases are separated and the aqueous phase extracted with dichloromethane (3×75 mL). The combined organics are washed with saturated aqueous bicarbonate (1×100 mL), water (1×100 mL) and brine (1×100 mL), dried (MgSO4), filtered and concentrated. The organic residue is purified by flash chromatography using 2.5% methanol (saturated with ammonia) in dichloromethane as the eluent to afford 3.77 g of 1-(3-fluorophenyl)cyclobutanamine. This product is the amine used in Step B-2. 1H NMR (CDCl3) δ7.32 (m, 1 H), 7.19 (m, 1 H), 7.09 (m, 1 H), 6.94 (m, 1 H), 2.54 (m, 2 H), 2.12 (m, 3 H), 1.80 (m, 1 H), 1.70 (s, 2 H); 13C NMR (CDCl3) δ164.6, 161.3, 151.99, 151.90, 129.9, 129.8, 120.54, 120.50, 113.3, 113.0, 112.2, 111.9, 58.8, 36.9, 14.1.
Name
1-(3-fluorophenyl)cyclobutanecarbamic acid, benzyl ester
Quantity
8.25 g
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

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O=C(O)NC1(c2cccc(F)c2)CCC1
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